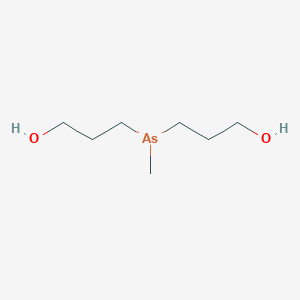

3,3'-(Methylarsanediyl)di(propan-1-ol)

Description

3,3'-(Methylarsanediyl)di(propan-1-ol) is an organoarsenic compound featuring a methylarsanediyl (As–CH₃–As) backbone linking two propan-1-ol moieties. Arsenic-containing compounds are notable for their unique electronic configurations, which influence reactivity, toxicity, and applications in catalysis or medicinal chemistry. The bifunctional alcohol groups in this compound suggest versatility in chemical modifications, such as esterification or coordination chemistry .

Properties

CAS No. |

87993-20-2 |

|---|---|

Molecular Formula |

C7H17AsO2 |

Molecular Weight |

208.13 g/mol |

IUPAC Name |

3-[3-hydroxypropyl(methyl)arsanyl]propan-1-ol |

InChI |

InChI=1S/C7H17AsO2/c1-8(4-2-6-9)5-3-7-10/h9-10H,2-7H2,1H3 |

InChI Key |

XSLQVSURBYKQFC-UHFFFAOYSA-N |

Canonical SMILES |

C[As](CCCO)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Methylarsanediyl)di(propan-1-ol) typically involves the reaction of methylarsenic compounds with propanol derivatives. One common method is the reaction of methylarsenic dichloride with propanol in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3,3’-(Methylarsanediyl)di(propan-1-ol) may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Methylarsanediyl)di(propan-1-ol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides and corresponding alcohol derivatives.

Reduction: Reduction reactions can convert it back to simpler arsenic compounds.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as thionyl chloride can be used to replace hydroxyl groups with chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acids, while substitution reactions can produce various organoarsenic derivatives.

Scientific Research Applications

3,3’-(Methylarsanediyl)di(propan-1-ol) has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.

Biology: Studies investigate its potential effects on biological systems, including its toxicity and metabolic pathways.

Medicine: Research explores its potential use in pharmaceuticals, particularly in targeting specific cellular pathways.

Industry: It is used in the production of specialized materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-(Methylarsanediyl)di(propan-1-ol) involves its interaction with cellular components. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can affect various molecular targets and pathways, leading to changes in cellular metabolism and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol) ()

- Structure : Replaces arsenic with nitrogen (methylazanediyl group).

- Key Differences :

- Reactivity : The amine groups enable nucleophilic reactions (e.g., alkylation, acylation), whereas arsenic’s metalloid nature may favor redox or coordination chemistry.

- Applications : Used in polymer synthesis and biomaterials due to amine-alcohol bifunctionality .

- Uniqueness : Nitrogen analogs are less toxic than arsenic derivatives, making them preferable for biological applications.

3-(Methylsulfonyl)propan-1-ol ()

- Structure : Contains a sulfonyl (–SO₂–) group instead of arsenic.

- Key Differences :

- Polarity : Sulfonyl groups increase hydrophilicity and metabolic stability compared to arsenic’s variable oxidation states.

- Biological Activity : Demonstrated neuroprotective effects in vitro, linked to oxidative stress reduction .

3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol ()

- Structure: Siloxane backbone (Si–O–Si) with propanol termini.

- Key Differences :

- Thermal Stability : Siloxane linkages enhance heat resistance, unlike arsenic’s sensitivity to oxidation.

- Industrial Use : Employed in modifying polydimethylsiloxane (PDMS) networks for improved mechanical properties .

Substituent and Aromatic Group Variations

3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol ()

- Structure: Aromatic trifluoromethyl (–CF₃) and methylamino substituents.

- Key Differences: Electron Effects: The –CF₃ group enhances metabolic stability and lipophilicity, contrasting with arsenic’s electrophilic behavior. Bioactivity: Potential receptor affinity due to aromatic interactions, unlike arsenic’s typical toxicity profile .

(1R,2S)-1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-ol ()

- Structure: Chiral center with dimethylphenyl and methylamino groups.

- Key Differences: Stereochemistry: Enantiomers may exhibit distinct biological efficacy, a factor less explored in arsenic analogs. Pharmacology: Enhanced receptor interaction compared to non-aromatic arsenic derivatives .

Amino Alcohol Derivatives

2-(Dimethylamino)propan-1-ol; hydrochloride ()

- Structure : Tertiary amine with hydrochloride salt.

- Key Differences :

- Solubility : Hydrochloride form increases water solubility, whereas arsenic compounds often require organic solvents.

- Applications : Used in drug synthesis for its amine reactivity, contrasting with arsenic’s niche roles in catalysis .

(2S)-2-(Ethylamino)propan-1-ol ()

- Structure: Ethylamino substituent and chiral center.

- Key Differences :

- Biological Specificity : Enantiomeric forms show varied efficacy in biological systems, a trait less documented for arsenic derivatives .

Comparative Data Table

| Compound Name | Central Group | Key Functional Groups | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 3,3'-(Methylarsanediyl)di(propan-1-ol) | As–CH₃–As | Diol | Redox chemistry, coordination | N/A |

| 3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol) | N–CH₃–N | Amine, alcohol | Polymer crosslinking, biomaterials | |

| 3-(Methylsulfonyl)propan-1-ol | –SO₂– | Sulfonyl, alcohol | Neuroprotective agents | |

| 3,3'-(Tetramethyldisiloxane)dipropanol | Si–O–Si | Siloxane, alcohol | PDMS modification, thermal stability | |

| 3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol | –CF₃, methylamino | Aromatic, amine, alcohol | Metabolic stability, receptor binding |

Research Findings and Implications

- Toxicity Profile : Arsenic derivatives are generally more toxic than nitrogen or sulfur analogs, limiting their biomedical use but favoring specialized industrial applications .

- Reactivity : The arsenic center’s redox activity enables unique catalytic pathways, whereas siloxane or sulfonyl groups prioritize stability .

- Biological Activity: Aromatic and chiral substituents enhance receptor specificity in amino alcohols, a feature underutilized in arsenic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.